molecular formula C11H12N4O2 B8464290 5,6-Diamino-3-methyl-1-phenyluracil

5,6-Diamino-3-methyl-1-phenyluracil

Cat. No.: B8464290
M. Wt: 232.24 g/mol
InChI Key: VPIHNUGBRDLODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Diamino-3-methyl-1-phenyluracil is a synthetically versatile uracil derivative of significant interest in medicinal and organic chemistry . It serves as a crucial precursor for the construction of diverse heterocyclic systems, including pyrido-, pyrrolo-, and pyrimido-pyrimidines, which are privileged scaffolds in drug discovery . These derivatives exhibit a range of potent biological activities, such as antimicrobial, anticancer, anti-Alzheimer, and antiviral properties, making them valuable for pharmaceutical research . The compound's structure, featuring both 5- and 6-amino substituents on the uracil ring, allows it to function as a key building block in multicomponent reactions (MCRs), a green chemistry approach that minimizes byproducts and reduces time and energy consumption . This compound is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use and handle this compound with appropriate precautions.

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

5,6-diamino-3-methyl-1-phenylpyrimidine-2,4-dione

InChI

InChI=1S/C11H12N4O2/c1-14-10(16)8(12)9(13)15(11(14)17)7-5-3-2-4-6-7/h2-6H,12-13H2,1H3

InChI Key

VPIHNUGBRDLODE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their substituent patterns are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position)
5,6-Diamino-3-methyl-1-phenyluracil Not available C₁₁H₁₂N₄O₂ 244.24 1-Ph, 3-Me, 5,6-NH₂
5,6-Diamino-1,3-dimethyluracil 5440-00-6 C₆H₁₀N₄O₂ 170.17 1-Me, 3-Me, 5,6-NH₂
5,6-Diamino-1-methyluracil 6972-82-3 C₅H₈N₄O₂ 156.14 1-Me, 5,6-NH₂
Key Observations:

Substituent Bulk and Hydrophobicity: The phenyl group at N1 in this compound introduces significant steric bulk and hydrophobicity compared to methyl-substituted analogs. This likely reduces aqueous solubility and may enhance lipid membrane permeability. In contrast, 5,6-diamino-1,3-dimethyluracil (with dual methyl groups) exhibits intermediate hydrophobicity, while 5,6-diamino-1-methyluracil is the least sterically hindered .

Crystallographic and Conformational Behavior: X-ray crystallography of 5,6-diamino-1,3-dimethyluracil (CAS 5440-00-6) reveals planar pyrimidine rings with methyl groups adopting equatorial positions to minimize steric strain . The phenyl group in the target compound could disrupt this planarity, leading to distorted conformations or altered hydrogen-bonding networks. DFT calculations on related diaminouracils suggest that electron-donating substituents (e.g., -NH₂) enhance aromaticity, while bulky groups (e.g., phenyl) may reduce conjugation efficiency .

Physicochemical Properties

Property This compound (Inferred) 5,6-Diamino-1,3-dimethyluracil 5,6-Diamino-1-methyluracil
Molecular Weight 244.24 170.17 156.14
Melting Point Not reported >250°C (decomposes) ~200°C (estimated)
Solubility in Water Low (hydrophobic phenyl) Moderate (polar methyl groups) High (minimal steric bulk)
UV Absorption (λmax) ~270 nm (estimated) 265 nm (observed) 260 nm (observed)

Q & A

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times, and solvent controls) to minimize variability. Perform dose-response curves across multiple replicates and validate results using orthogonal assays (e.g., enzymatic vs. cell-based). Cross-check with computational models (e.g., molecular docking) to identify structure-activity relationships (SAR). Transparently report methodological details to enable reproducibility .

Q. How can computational methods like DFT improve understanding of this compound’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict electron density distributions, frontier molecular orbitals (HOMO/LUMO), and reaction pathways. Compare computational results with experimental data (e.g., X-ray crystallography for bond lengths/angles) to validate models. Use these insights to design derivatives with tailored redox properties or binding affinities .

Q. What advanced techniques validate the compound’s conformational dynamics in solution?

  • Methodological Answer : Employ dynamic NMR (DNMR) to study rotational barriers and tautomeric equilibria. Use circular dichroism (CD) or fluorescence spectroscopy to monitor solvent-dependent conformational changes. Pair with molecular dynamics (MD) simulations to correlate experimental observations with theoretical models .

Data Management and Reproducibility

Q. How should researchers address variability in impedance-based studies involving this compound?

  • Methodological Answer : Follow standardized impedance cardiography protocols (e.g., electrode placement, signal filtering) to reduce technical variability. Include negative controls and calibrate equipment before each experiment. Use multivariate statistical analysis (e.g., ANOVA with post-hoc tests) to distinguish biological effects from noise .

Q. What frameworks ensure reproducibility in multi-institutional studies on this compound?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Share raw data (e.g., NMR spectra, crystallographic files) via public repositories like Zenodo. Use electronic lab notebooks (ELNs) to document protocols and deviations. Establish inter-laboratory validation rounds to confirm critical findings .

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